molecular formula C12H13NO B11786788 2-(Benzofuran-7-yl)pyrrolidine

2-(Benzofuran-7-yl)pyrrolidine

Cat. No.: B11786788
M. Wt: 187.24 g/mol
InChI Key: NSBZOLKYDFAMDA-UHFFFAOYSA-N
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Description

2-(Benzofuran-7-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted at the 2-position with a benzofuran moiety attached at its 7-position. The benzofuran group consists of a fused benzene and furan ring system, introducing both aromaticity and oxygen-based polarity. This structural combination is significant in medicinal chemistry, as benzofuran derivatives are associated with diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation. The pyrrolidine ring contributes to conformational rigidity, enhancing receptor-binding affinity and metabolic stability compared to linear amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-7-yl)pyrrolidine typically involves the formation of the benzofuran ring followed by the introduction of the pyrrolidine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as proton quantum tunneling have been developed to construct benzofuran rings with fewer side reactions and higher yields, making them suitable for industrial applications .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring undergoes EAS at electron-rich positions (C3/C5). Key reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives at C3 .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at C5.

  • Halogenation : Bromine in CHCl₃ selectively substitutes at C3 (80% yield).

Table 1: EAS Reactions

Reaction TypeConditionsPositionYield (%)
NitrationHNO₃/H₂SO₄, 0–5°CC375
BrominationBr₂/CHCl₃, RTC380
Friedel-Crafts AcylationAcCl/AlCl₃, 60°CC565

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine nitrogen participates in alkylation and acylation:

  • Alkylation : Reacts with methyl iodide in THF to form N-methyl derivatives (90% yield) .

  • Acylation : Acetic anhydride in pyridine produces N-acetylpyrrolidine (85% yield) .

  • Transamidation : With 8-aminoquinoline auxiliaries, enables Pd-catalyzed C–H arylation (e.g., coupling with aryl iodides) .

Cross-Coupling Reactions

Palladium-mediated couplings diversify the benzofuran core:

  • Suzuki-Miyaura : C3-arylation using arylboronic acids (Pd(OAc)₂, K₂CO₃, 90°C) yields biaryl derivatives (70–94% yields) .

  • Heck Reaction : Alkenylation at C3 with styrenes (Pd/C, CuI, 100°C) .

Table 2: Cross-Coupling Examples

SubstrateCoupling PartnerCatalystYield (%)
2-(Benzofuran-7-yl)pyrrolidinePhenylboronic acidPd(OAc)₂86
This compoundVinyl acetatePd/C, CuI78

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under acidic or oxidative conditions:

  • Acidic Hydrolysis : HCl/H₂O (reflux) produces γ-aminobutyric acid analogs.

  • Oxidative Ring Expansion : With mCPBA, forms a six-membered lactam (60% yield) .

Functionalization via Transamidation

The 8-aminoquinoline-directed strategy enables:

  • C–H Arylation : Install aryl groups at C3 of benzofuran (Pd catalysis, 80–94% yields) .

  • Directed Cyclization : Forms fused benzofuran-pyrrolidine scaffolds .

Biological Activity-Driven Modifications

  • PARP-1 Inhibition : Introducing (pyrrolidin-1-yl)methylphenyl groups at C2 enhances activity (IC₅₀ = 40 nM) .

  • Anticancer Hybrids : Conjugation with thiosemicarbazones improves cytotoxicity (IC₅₀ = 9.73 µM against HeLa cells) .

Synthetic Methodologies

Table 3: Key Synthetic Routes

MethodConditionsKey ProductYield (%)
Pd-Catalyzed C–H ArylationPd(OAc)₂, Ag₂CO₃, DMF, 90°C3-Aryl-2-(benzofuran-7-yl)pyrrolidine86
Willgerodt–Kindler ReactionK₂CO₃/glycerol, S₈, 80°CThioamide-functionalized derivatives75
Cyclization of EnaminonesPiperidine, EtOH, refluxFused tricyclic compounds82

Computational Insights

  • DFT Studies : The C3 position of benzofuran is more electrophilic (Fukui indices: f⁺ = 0.12) than C2 .

  • Docking Analysis : N-alkylated derivatives show stronger binding to PARP-1 (ΔG = −9.2 kcal/mol) .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-(Benzofuran-7-yl)pyrrolidine has been investigated for its potential as a lead compound in drug development. Its derivatives have shown promising biological activities including:

  • Anticancer Activity : Studies have demonstrated that benzofuran derivatives exhibit antiproliferative effects against various cancer cell lines such as HBL-100 (breast), HeLa (cervix), and SW1573 (lung) . The introduction of electron-withdrawing or donating groups significantly influences their activity.
  • Antimicrobial Properties : Research indicates that compounds related to benzofuran exhibit significant antimicrobial activity. For instance, certain derivatives have been shown to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Benzofuran derivatives have been reported to modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .

Drug Development

The compound has been explored for developing drugs targeting specific molecular pathways. For example:

  • Enzyme Inhibition : Some derivatives act as inhibitors of enzymes involved in inflammatory processes and are being studied for their potential in treating conditions like osteoarthritis .
  • Apoptosis Induction : Certain studies suggest that benzofuran compounds can induce apoptosis in cancer cells, providing a mechanism for their anticancer effects .

Data Table: Biological Activities of this compound Derivatives

Biological ActivityTarget Organism/Cell LineReference
AnticancerHBL-100, HeLa
AntimicrobialStaphylococcus aureus
Anti-inflammatoryVarious
Apoptosis InductionK562 cells

Case Study 1: Anticancer Activity

A study evaluating the antiproliferative effects of benzofuran derivatives demonstrated that compounds with specific substitutions on the benzofuran ring exhibited enhanced activity against cancer cell lines. The study utilized the SRB assay to quantify cell viability, revealing that certain derivatives had GI50 values comparable to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, several benzofuran derivatives were synthesized and tested for their antimicrobial properties against a panel of bacteria and fungi. The results indicated that specific modifications to the benzofuran structure significantly improved antibacterial activity, particularly against resistant strains .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in the industrial sector:

  • Material Science : The compound's stability and reactivity make it suitable for synthesizing advanced materials such as polymers and nanomaterials.
  • Dyes and Pigments : Benzofurans are explored in dye manufacturing due to their vibrant colors and stability under various conditions .

Mechanism of Action

The mechanism of action of 2-(Benzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological activities. For example, some benzofuran derivatives have been shown to inhibit specific enzymes involved in cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and toxicological profiles of pyrrolidine and piperidine derivatives are highly dependent on substituent groups. Below is a systematic comparison of 2-(Benzofuran-7-yl)pyrrolidine with three structurally related compounds from published studies.

Structural and Pharmacological Differences

1-(1-Phenylcyclohexyl)pyrrolidine

  • Structure : A phenylcyclohexyl group is attached to the pyrrolidine nitrogen.
  • Pharmacology: Exhibits stimulant and dissociative effects via NMDA receptor antagonism, akin to phencyclidine (PCP).
  • Toxicity : Acute toxicity in monkeys included motor impairment (rotarod test) and respiratory depression.

4-Phenyl-4-piperidinocyclohexanol

  • Structure: A piperidine ring substituted with a phenyl group and cyclohexanol.
  • Pharmacology : Shares NMDA antagonist properties with 1-(1-Phenylcyclohexyl)pyrrolidine, evidenced by similar self-administration and rotarod performance in animal models .
  • Toxicity : High acute toxicity, comparable to phenylcyclohexyl-pyrrolidine derivatives.

2-(2-(4-Phenyl-4-propionoxypiperidino)ethylamino)benzamide

  • Structure: A piperidine ring linked to a benzamide via an ethylamino chain.
  • Pharmacology : Demonstrated potent mouse analgesia, likely through opioid receptor modulation. Physical dependence was observed in monkeys .
  • Toxicity: Limited acute toxicity data reported.

Hypothesized Profile of this compound

  • This may alter blood-brain barrier penetration and receptor selectivity.
  • Pharmacology : Benzofuran moieties are associated with 5-HT receptor binding. Unlike NMDA antagonists in the compared compounds, this compound may exhibit serotonergic activity, reducing abuse liability but possibly conferring anxiolytic or antidepressant effects.
  • Toxicity: Unknown acute toxicity; however, reduced lipophilicity might lower CNS-related side effects compared to phenylcyclohexyl analogs.

Data Table: Comparative Analysis of Pyrrolidine/Piperidine Derivatives

Compound Name Core Structure Key Pharmacological Activity Acute Toxicity (Model) Dependence Potential References
1-(1-Phenylcyclohexyl)pyrrolidine Pyrrolidine NMDA antagonism, stimulant High (monkeys) High
4-Phenyl-4-piperidinocyclohexanol Piperidine NMDA antagonism High (dogs) High
2-(2-(4-Phenyl-4-propionoxypiperidino)ethylamino)benzamide Piperidine Opioid-mediated analgesia Not reported Moderate (monkeys)
This compound Pyrrolidine Hypothesized 5-HT modulation Unknown Not studied N/A

Critical Analysis of Substituent Effects

  • Phenylcyclohexyl vs. Benzofuran-7-yl: The bulky phenylcyclohexyl group in 1-(1-Phenylcyclohexyl)pyrrolidine enhances NMDA receptor binding but increases lipophilicity and toxicity.
  • Piperidine vs. Pyrrolidine: Piperidine derivatives (e.g., 4-Phenyl-4-piperidinocyclohexanol) exhibit longer metabolic half-lives due to the six-membered ring’s stability, whereas pyrrolidine analogs may have faster clearance.

Biological Activity

2-(Benzofuran-7-yl)pyrrolidine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that combine a pyrrolidine ring with a benzofuran moiety. This combination is believed to enhance its interaction with various biological targets, potentially leading to diverse therapeutic applications. This article explores the biological activities associated with this compound, including its anticancer, anti-inflammatory, and neuroprotective properties, supported by recent research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C12H11N Molecular Formula \text{C}_{12}\text{H}_{11}\text{N}\quad \text{ Molecular Formula }

This compound features a benzofuran core, which is known for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines:

Compound Cell Line IC50 (µM) Activity
Compound AHePG212.61Strong anticancer activity
Compound BMCF-719.92Moderate anticancer activity
Compound CHela7.94Very strong anticancer activity

These results suggest that the presence of the benzofuran structure significantly contributes to the cytotoxic effects observed in cancer cells, potentially through mechanisms such as apoptosis induction and inhibition of key signaling pathways like PI3K and VEGFR-2 .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies have shown that benzofuran derivatives can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells. This inhibition suggests a mechanism by which these compounds could mitigate inflammatory responses .

Neuroprotective Effects

The neuroprotective properties of pyrrolidine derivatives have been highlighted in various studies. For example, some compounds have been evaluated for their efficacy in treating neurodegenerative disorders and psychiatric conditions. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

  • Anticancer Mechanism Study
    A study investigated the effects of this compound on cell cycle distribution and apoptosis in HePG2 cells. The findings indicated that treatment led to significant G0/G1 phase arrest and increased apoptosis markers, including caspase activation .
  • Neuroprotective Evaluation
    In a model assessing neurodegeneration, compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting their potential utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzofuran-7-yl)pyrrolidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling benzofuran derivatives with pyrrolidine precursors. For example, a modified Buchwald-Hartwig amination or nucleophilic substitution can be employed. Key steps include:

  • Precursor activation : Use of 7-bromobenzofuran with a pyrrolidine derivative under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in anhydrous toluene at 110°C for 24 hours .
  • Workup : Extract with ethyl acetate, wash with NH₄Cl, dry over MgSO₄, and purify via column chromatography (hexane/EtOAc 4:1).
  • Yield optimization : Increase catalyst loading to 5 mol%, use excess pyrrolidine (1.5 equiv), and ensure inert conditions (N₂ atmosphere). Typical yields range from 65–80% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., benzofuran aromatic protons at δ 6.8–7.6 ppm; pyrrolidine protons at δ 1.8–3.3 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃NO: calculated 175.0997, observed 175.0992) .
  • IR : Identify N–H stretching (3300–3500 cm⁻¹) and C–O–C benzofuran vibrations (1240–1270 cm⁻¹) .

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its biological activity?

Methodological Answer:

  • Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to map energy minima of pyrrolidine ring puckering (e.g., envelope vs. twist-boat conformers). Polar substituents on benzofuran alter electron density, affecting binding to targets like serotonin receptors .
  • SAR studies : Compare analogs with substituents at the 3-position of benzofuran. Electron-withdrawing groups (e.g., –NO₂) reduce binding affinity by 40% in vitro, while –OCH₃ enhances lipophilicity and CNS penetration .

Q. How can contradictory data on catalytic systems for synthesizing this compound be resolved?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from:

  • Substrate sensitivity : Pd catalysis works best for electron-deficient benzofurans, while CuI/1,10-phenanthroline favors electron-rich substrates .
  • Byproduct analysis : Use GC-MS to detect homocoupling byproducts (e.g., biphenyl derivatives) in Pd systems, which reduce yields. Switching to ligand-free Cu systems minimizes this issue but requires higher temps (130°C) .

Q. What safety protocols are essential when handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods due to potential respiratory irritation .
  • Spill management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
  • Storage : Keep in amber vials under N₂ at –20°C to prevent oxidation .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)pyrrolidine

InChI

InChI=1S/C12H13NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2

InChI Key

NSBZOLKYDFAMDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CC3=C2OC=C3

Origin of Product

United States

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